molecular formula C55H97N15O15 B14764539 CEF4 acetate

CEF4 acetate

Cat. No.: B14764539
M. Wt: 1208.5 g/mol
InChI Key: KHVWGDMVAVNWNE-HBQNLREWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Contextual Reactions of Related Acetate Compounds

While direct data on CEF4 acetate’s reactivity is limited, insights can be drawn from analogous acetate derivatives and esterification processes:

Esterification Reactions

This compound’s synthesis may involve esterification principles, as seen in similar systems like isohexyl acetate or phenylacetic acid esters . For example:

  • Isohexyl acetate synthesis : Involves esterification of isoamyl alcohol with glacial acetic acid under reflux conditions, catalyzed by heterogeneous acid catalysts like Amberlyst-15 .

  • Optimization : Parameters such as temperature (80°C), catalyst concentration (1%), and reactant molar ratios (e.g., 5:1) are critical for maximizing conversion .

Parameter Optimal Value Effect on Reaction
Temperature80°CEnhances reaction kinetics
Catalyst concentration1%Maximizes ester yield
Initial molar ratio5:1 (acid:alcohol)Shifts equilibrium toward products

Acetate Ion Reactions

While not directly related to this compound, acetate ion chemistry provides foundational insights:

  • Decarboxylation : Acetate reacts with bases (e.g., NaOH) to form methane and carbonates .

    CH3COONa+NaOHCH4+Na2CO3\text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3
  • Electrochemical Reduction : Acetate formation in CO₂ reduction involves pH-dependent mechanisms on copper catalysts .

Properties

Molecular Formula

C55H97N15O15

Molecular Weight

1208.5 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C53H93N15O13.C2H4O2/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58;1-2(3)4/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59);1H3,(H,3,4)/t31-,32+,34-,35-,36-,37-,38-,39-,41-,42-,43-;/m0./s1

InChI Key

KHVWGDMVAVNWNE-HBQNLREWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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